Hexachloroiridic acid
Overview
Description
Hexachloroiridic acid is not directly discussed in the provided papers. However, by examining the properties and behaviors of similar compounds, we can infer some characteristics. For instance, hydrogen hexachloroplatinate(IV), also known as chloroplatinic acid (CPA), is a strong acid that undergoes rapid and extensive hydrolysis, which suggests that hexachloroiridic acid, being a compound of the same group, may exhibit similar behaviors in aqueous solutions[“].
Synthesis Analysis
The synthesis of related compounds, such as hexeneuronic acid (HexA), involves the formation under specific conditions, such as pulping, and is usually removed by an acidic washing treatment[“]. While this does not directly pertain to hexachloroiridic acid, it provides insight into the synthesis of complex organochlorine compounds that may share some synthetic pathways or require specific conditions for their formation.
Molecular Structure Analysis
The molecular structure of hexachloroiridic acid is not detailed in the provided papers. However, the EXAFS study of hydrogen hexachloroplatinate(IV) provides valuable information on the coordination chemistry of a similar hexachloro compound. The study reveals that high chloride coordination is favored at low pH and high chloride concentration, which could be relevant for understanding the molecular structure of hexachloroiridic acid[“].
Chemical Reactions Analysis
The chemical reactions of hexachloroiridic acid are not explicitly mentioned in the papers. However, the genotoxic properties of hexachloro-1,3-butadiene (HCBD) and its metabolite pentachloro-3-butenoic acid (PCBA) were investigated, showing that these compounds can induce unscheduled DNA synthesis and morphological transformation in Syrian hamster embryo fibroblasts[“]. This suggests that hexachloroiridic acid, as a hexachloro compound, might also engage in significant chemical reactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexachloroiridic acid are not described in the papers. However, the behavior of chloroplatinic acid in aqueous solutions, including its hydrolysis reactions and the formation of stable Pt complexes, can provide a parallel for understanding the potential properties of hexachloroiridic acid. For example, the presence of the [PtCl6]2− species in acidic solutions with a moderate excess of chloride ion indicates that hexachloroiridic acid might also form stable complexes under similar conditions[“].
Scientific research applications
Electrochemical Applications
Polyaniline Synthesis: Hexachloroiridic acid facilitates the electrochemical polymerization of aniline, decreasing the induction period and potential required for polyaniline synthesis. This application is significant in creating polymer-coated electrodes that are stable and electroactive in concentrated sulfuric acid (Kogan, Abalyaeva & Gedrovich, 1994).
Stability in Electrochemical Mass Transfer Measurements: Hexachloroiridate(IV)/hexachloroiridate(III) redox couple, an alternative to hexacyanoferrate, has been studied for its stability in electrochemical reactors. It's reversible with a clear limiting current density plateau, making it suitable for testing electrode materials, especially in complex structures (Weusten, Groot & van der Schaaf, 2020).
Catalytic Applications
Iridium Supported Catalysts: Hexachloroiridic acid is used in preparing iridium supported catalysts, analyzed via X-ray photoelectron spectroscopy. This application is relevant in correlating chlorine and iridium atomic concentrations in catalysts (Bugli & Contour, 1976).
Aluminoiridium Catalyst Production: The chemical processes involving hexachloroiridic acid in the production of aluminoiridium catalysts, essential in hydrazine decomposition, have been studied. This includes understanding the impact of impurities in the acid on the catalyst's characteristics (Gaidei & Tyuryaev, 1998).
Plant Physiology
Electron Acceptor in Plant Membranes: Hexachloroiridate IV has been identified as an effective artificial electron acceptor for plant plasma membrane redox systems. Its higher redox potential compared to ferricyanide makes it a potent electron acceptor, influencing H(+) efflux in maize roots (Lüthen & Böttger, 1988).
Analytical Chemistry
Oxidative Degradation of HexA: In the chlorine dioxide delignification of bagasse pulp, hexachloroiridic acid plays a role in the efficient removal of hexenuronic acid (HexA), a factor in absorbable organic halogens (AOX) formation. Optimal conditions for HexA degradation have been established, crucial for reducing pollution from mill effluent (Zhang et al., 2017).
properties
IUPAC Name |
hexachloroiridium(2-);hydron | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMMVHZRGMXED-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Ir | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16920-56-2 (di-potassium salt), 16940-92-4 (di-ammonium salt), 16941-25-6 (di-hydrochloride salt) | |
Record name | Hexachloroiridic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40274844 | |
Record name | Chloriridic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexachloroiridic acid | |
CAS RN |
16941-92-7 | |
Record name | Hexachloroiridic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iridate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloriridic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexachloroiridic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.